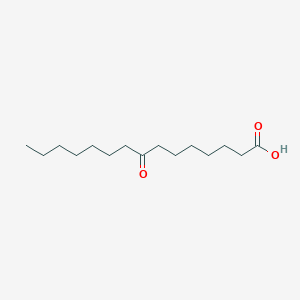

8-Oxopentadecanoic acid

Description

Properties

IUPAC Name |

8-oxopentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-8-11-14(16)12-9-6-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFNEHAYIUEMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxopentadecanoic acid can be achieved through various methods. One common approach involves the oxidation of pentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-) to form a keto-sulfoxide intermediate, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 8-Oxopentadecanoic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The hydrogen atoms adjacent to the keto group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted keto acids.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the role of 8-oxopentadecanoic acid in cancer biology, particularly concerning its involvement in DNA damage repair mechanisms:

- Oxidative DNA Damage : The compound is implicated in the formation of 8-oxoguanine, a significant marker of oxidative DNA damage. This modification can lead to mutations that contribute to tumorigenesis if not repaired effectively . The accumulation of 8-oxoG is associated with increased mutation rates and cancer progression, making it a target for therapeutic interventions aimed at enhancing DNA repair mechanisms.

- Therapeutic Strategies : Targeting the pathways involved in repairing oxidative DNA damage, including those mediated by this compound, presents a promising strategy for cancer therapy. Inhibitors of 8-oxoG repair enzymes are being explored as potential adjuncts to traditional cancer treatments, aiming to increase tumor sensitivity to chemotherapy by exacerbating DNA damage .

Biomarker for Oxidative Stress

This compound serves as a biomarker for oxidative stress, providing insights into various pathological conditions:

- Oxidative Stress Indicator : Elevated levels of this compound have been linked to increased oxidative stress in cells. This relationship makes it a useful biomarker for assessing cellular damage and the efficacy of antioxidant therapies .

- Clinical Relevance : The measurement of this compound levels can aid in diagnosing conditions associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders. Its presence can indicate the extent of cellular damage and the body's response to oxidative challenges .

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties:

- Cytokine Regulation : Studies have shown that derivatives of oxidized fatty acids can modulate cytokine production in macrophages, potentially reducing inflammation . This property could be harnessed for therapeutic purposes in inflammatory diseases.

Data Tables

Case Studies

- Cancer Treatment Case Study : A study focused on the role of 8-oxoG repair systems demonstrated that inhibiting these pathways could enhance the efficacy of existing chemotherapeutics by increasing tumor cell sensitivity to DNA damage . This approach is currently being evaluated in clinical trials.

- Oxidative Stress Measurement : Research measuring levels of this compound across different patient populations has shown its potential as a reliable biomarker for assessing oxidative stress-related conditions such as diabetes and cardiovascular diseases .

- Inflammation Modulation Study : A recent investigation into the anti-inflammatory effects of oxidized fatty acids found that derivatives could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-Oxopentadecanoic acid involves its interaction with various molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit mammalian target of rapamycin (mTOR), both of which are crucial in regulating cellular metabolism and growth . Additionally, it modulates the JAK-STAT signaling pathway, which is involved in immune responses and inflammation .

Comparison with Similar Compounds

Structural and Molecular Features

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | C₁₅H₂₈O₃ | 256.38 | 15-carbon chain, oxo at C8 |

| 4-Oxopentanoic acid | 123-76-2 | C₅H₈O₃ | 116.11 | 5-carbon chain, oxo at C4 |

| 7-Oxooctanoic acid | 14112-98-2 | C₈H₁₄O₃ | 158.20 | 8-carbon chain, oxo at C7 |

| 2-Oxoadipic acid | 3184-35-8 | C₆H₈O₅ | 160.12 | Dicarboxylic acid, oxo at C2 |

| 8-Oxo-8-phenyloctanoic acid | 66147-75-9 | C₁₄H₁₈O₃ | 234.29 | Phenyl substituent at oxo-bearing C8 |

Key Observations :

- Chain Length: this compound has the longest carbon chain (C15) among the compared compounds, influencing its hydrophobicity and solubility.

- Functional Groups: Unlike 2-oxoadipic acid (a dicarboxylic acid), this compound is monocarboxylic. The phenyl group in 8-oxo-8-phenyloctanoic acid introduces aromaticity and steric hindrance, altering reactivity [4].

- Oxo Position : The position of the oxo group affects intermolecular interactions. For example, mid-chain oxo groups (C7–C10) in longer fatty acids may influence membrane permeability [15].

Chemical Reactivity and Stability

- This compound: Likely undergoes keto-enol tautomerism, similar to other oxo-fatty acids. Its long chain may reduce water solubility compared to shorter analogs like 4-oxopentanoic acid [14].

- 2-Oxoadipic Acid : Reacts as both a keto acid and a dicarboxylic acid, enabling participation in biochemical pathways (e.g., lysine degradation). However, its toxicological properties remain understudied [3].

- This structural feature may also stabilize the keto form [4].

Biological Activity

8-Oxopentadecanoic acid (8-OPA), a derivative of pentadecanoic acid, has garnered attention in recent years due to its potential biological activities. This article focuses on the compound's anti-inflammatory properties, its role in oxidative stress, and its implications in cancer research.

Chemical Structure and Properties

This compound is characterized by the presence of a ketone group at the 8th carbon of the pentadecanoic acid chain. This structural modification is significant as it influences the compound's reactivity and biological interactions.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrate that 8-OPA can significantly inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharide (LPS). Specifically, it has been shown to reduce levels of nitric oxide (NO) and inflammatory cytokines such as TNF-α and IL-6.

The mechanism by which 8-OPA exerts its anti-inflammatory effects involves several key signaling pathways:

- Inhibition of iNOS and COX-2 : 8-OPA downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammation .

- Suppression of NF-κB Pathway : The compound inhibits the phosphorylation of IκB-α, thus preventing the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a major transcription factor involved in inflammatory responses .

- MAPK Signaling : It also affects mitogen-activated protein kinase (MAPK) signaling pathways, specifically inhibiting c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) phosphorylation .

Role in Oxidative Stress and Cancer

The accumulation of oxidative damage products, including those related to this compound, plays a critical role in tumorigenesis. The oxidation of guanine to form 8-oxoguanine (8-oxoG) is particularly notable as it can lead to mutations that promote cancer development. Research indicates that compounds like 8-OPA may influence the repair mechanisms for such oxidative damage.

Case Study: Tumorigenesis

In animal models, particularly studies involving OGG1 knockout mice, increased levels of 8-oxoG corresponded with a higher incidence of tumors, suggesting a link between oxidative stress and cancer progression. The failure to repair these lesions leads to mutations that drive tumorigenesis .

Summary of Research Findings

Q & A

Q. What strategies are effective in elucidating the mechanism of action of this compound at the molecular level?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict target binding sites with experimental validation (surface plasmon resonance for binding affinity). Knockdown studies (siRNA) or CRISPR-edited cell lines can confirm target relevance. Proteomic profiling post-treatment may reveal downstream pathways .

Q. How can computational methods be integrated with experimental data to study this compound's structure-activity relationships?

- Methodological Answer : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with synthesized analogs and bioactivity testing. MD simulations (e.g., GROMACS) can explore membrane interactions. Cross-validate computational results with experimental NMR or X-ray crystallography data .

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

Q. How should researchers design experiments to investigate the environmental impact or biodegradation pathways of this compound?

- Methodological Answer : Conduct microcosm studies with soil/water samples, monitoring degradation via GC-MS. Use C-labeled compounds to track mineralization rates. Metagenomic analysis (16S rRNA sequencing) can identify microbial consortia involved. Include abiotic controls (sterilized samples) to distinguish biotic vs. chemical degradation .

Key Considerations for Methodological Rigor

- Data Contradictions : Always compare results with prior literature, noting differences in experimental design (e.g., solvent choice, assay duration) .

- Ethical Compliance : Adhere to safety protocols (e.g., PPE, fume hoods) as per SDS guidelines .

- Reproducibility : Publish raw data and code in repositories like Zenodo or Figshare, citing these in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.